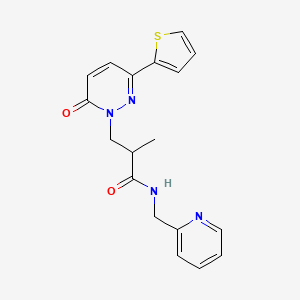
2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide, also known by its CAS number 1286732-16-8, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include a pyridazine ring, thiophene group, and amide functionality, suggest diverse biological activities, particularly in the realms of antimicrobial and anticancer research.
The molecular formula for this compound is C18H18N4O2S with a molecular weight of 354.4 g/mol. The structural complexity of this compound allows for various interactions with biological targets, enhancing its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects. The presence of the thiophene and pyridazine moieties is believed to contribute to this activity.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The structural motifs present may allow for selective targeting of cancerous cells.
- COX-II Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and cancer progression.
Antimicrobial Activity
A study conducted on derivatives of pyridazine showed that compounds with similar scaffolds to this compound exhibited notable antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In vitro studies have indicated that this compound can induce apoptosis in specific cancer cell lines. For instance, a screening of a drug library revealed that derivatives similar to this compound exhibited significant cytotoxicity against multicellular spheroids, which are more representative of in vivo tumor environments .
COX-II Inhibition
Recent research into COX-II inhibitors has highlighted the potential of compounds containing similar functional groups. For example, a study reported that certain derivatives showed IC50 values ranging from 0.52 to 22.25 μM against COX-II, suggesting that modifications to the core structure could enhance selectivity and potency .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Contain benzothiazole core | Antimicrobial, anticancer |
| Pyridazine-based compounds | Include pyridazine rings | Antiviral, anticancer |
| Thiophene derivatives | Feature thiophene rings | Antimicrobial |
The unique combination of these structural motifs in this compound may provide synergistic effects not observed in simpler compounds, potentially enhancing its potency and selectivity against specific biological targets.
Propiedades
IUPAC Name |
2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13(18(24)20-11-14-5-2-3-9-19-14)12-22-17(23)8-7-15(21-22)16-6-4-10-25-16/h2-10,13H,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZQODFAIUMMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













